molecular formula C30H37NO3 B173476 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester CAS No. 156755-35-0

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester

Cat. No.: B173476
CAS No.: 156755-35-0
M. Wt: 459.6 g/mol
InChI Key: YRJYQILAWNHFTB-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO3/c1-22(2)31(23(3)4)19-18-27(25-14-10-7-11-15-25)28-20-26(30(32)33-5)16-17-29(28)34-21-24-12-8-6-9-13-24/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYQILAWNHFTB-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156755-35-0
Record name Methyl 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H35N O3
  • Molecular Weight : 397.55 g/mol
  • CAS Number : 1208313-16-9
  • Structure : The compound features a benzoic acid core with a methoxy group and a unique side chain involving a bis(isopropyl)amino group, which may influence its biological interactions.

Research indicates that benzoic acid derivatives can modulate various biological pathways, particularly those related to protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and have implications in aging and various diseases.

  • Ubiquitin-Proteasome Pathway (UPP) : Enhances the degradation of misfolded proteins, which is vital for maintaining cellular function.
  • Autophagy-Lysosome Pathway (ALP) : Involved in the degradation of cellular components, thereby contributing to cellular turnover and stress response.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to the compound can activate cathepsins B and L, enzymes involved in protein degradation. For instance, compounds with similar structural motifs have shown significant activation of these enzymes, suggesting that our compound may exhibit analogous effects.

  • Cytotoxicity Assays : Studies involving human foreskin fibroblasts indicated that certain benzoic acid derivatives did not exhibit cytotoxicity at concentrations up to 10 μg/mL, highlighting their potential safety profile for therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities reported for related benzoic acid derivatives:

CompoundActivity TypeObservations
Compound 1AntioxidantSignificant reduction in oxidative stress markers
Compound 2AntiproliferativeInhibition of cancer cell growth
Compound 3Cathepsin ActivationHighest activation of cathepsins B and L
Compound 4Anti-inflammatoryReduction in inflammatory cytokines

Case Studies

Several studies have explored the biological effects of benzoic acid derivatives:

  • Study on Antioxidant Activity : A derivative similar to our compound was tested for its ability to scavenge free radicals. Results indicated a strong antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases.
  • Antiproliferative Effects : Research has shown that certain benzoic acid derivatives can inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents. Notably, compounds with bulky substituents exhibited enhanced activity against specific cancer types .
  • Protein Degradation Modulation : Another study evaluated the effects of benzoic acid derivatives on proteasomal activity, revealing that specific compounds could enhance proteasome function, which may be beneficial in age-related decline in proteostasis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester
  • CAS Number : 156755-35-0
  • Molecular Formula: C₃₄H₄₁NO₄
  • Role : A key intermediate in synthesizing Fesoterodine Fumarate , a therapeutic agent for overactive bladder .

Structural Features :

  • Core Structure: A chiral (1R)-configured propyl chain bearing a bis(isopropyl)amino group and phenyl group.
  • Aromatic Substituents : A benzoic acid methyl ester at position 3 and a phenylmethoxy group at position 3.

Comparison with Similar Compounds

Tolterodine

  • IUPAC Name: 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol
  • CAS Number : 124937-51-5
  • Molecular Formula: C₂₂H₃₁NO
  • Key Differences: Substituents: Tolterodine has a 4-methylphenol group instead of the phenylmethoxy benzoic acid methyl ester. Clinical Use: Treats urinary incontinence by inhibiting bladder muscle contractions.

Data Table :

Property Target Compound Tolterodine
Aromatic Group Phenylmethoxy benzoic acid methyl ester 4-Methylphenol
Prodrug Requirement Likely (ester group) No (active form)
CAS Number 156755-35-0 124937-51-5

Fesoterodine Fumarate

  • IUPAC Name: 2-Methylpropanoic acid 2-[3-[(1R)-bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester (2E)-2-butenedioate
  • CAS Number : 286930-03-8
  • Molecular Formula: C₂₆H₃₇NO₃·C₄H₄O₄
  • Key Differences: Substituents: Features a hydroxymethyl phenyl ester linked to 2-methylpropanoic acid, forming a prodrug. Metabolism: Rapidly hydrolyzed by esterases to active metabolite 5-hydroxymethyl tolterodine . Bioavailability: Improved over Tolterodine due to ester prodrug design.

Data Table :

Property Target Compound Fesoterodine Fumarate
Ester Group Benzoic acid methyl ester 2-Methylpropanoic acid ester
Prodrug Activation Not established (intermediate) Yes (via esterases)
CAS Number 156755-35-0 286930-03-8

Fesoterodine Impurity B

  • CAS Number : 1208313-13-6
  • Molecular Formula: C₃₀H₄₃NO₄
  • Key Differences :
    • Structural Variation : Contains an additional 2-methyl-1-oxopropoxy group, likely altering metabolic stability.
    • Role : Byproduct in Fesoterodine synthesis; highlights the sensitivity of esterification steps .

Deuterated Tolterodine Derivatives

  • Examples :
    • rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester (CAS 1794780-63-4)
    • rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS 1189868-60-7)
  • Key Differences :
    • Isotopic Labeling : Incorporates deuterium for metabolic studies.
    • Functional Groups : Carboxy and desisopropyl modifications alter pharmacokinetics .

Structural-Activity Relationship (SAR) Insights

  • Bis(isopropyl)amino Group: Critical for antimuscarinic activity; removal reduces potency .
  • Methylphenol (Tolterodine): Balances hydrophilicity for direct activity. Ester Prodrugs (Fesoterodine): Improve oral absorption and prolong half-life .

Preparation Methods

Grignard Reaction and Carboxylation-Based Synthesis

The foundational approach for synthesizing this compound begins with a Grignard reaction to construct the stereochemically defined amine backbone. As detailed in patent literature, (R)-N,N-diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropylamine is reacted with ethyl bromide, iodine, and magnesium in tetrahydrofuran (THF) at temperatures between −65°C and 60°C . This step generates a benzyl-protected intermediate, which is subsequently treated with solid carbon dioxide (CO₂) in the presence of a Lewis acid to introduce the carboxylic acid moiety .

Critical Reaction Parameters:

ParameterValue/RangeSolventCatalyst
Temperature−65°C to 60°CTetrahydrofuranMagnesium
Reaction Time1–6 hours-Iodine (trace)
CO₂ Introduction0°C to 25°C-Lewis acid

This method yields (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid hydrochloride, which is then subjected to esterification .

Esterification of the Carboxylic Acid Intermediate

The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid as a catalyst. This step converts the acid group into a methyl ester, a transformation critical for enhancing the compound’s stability and solubility. The reaction is typically conducted under reflux conditions, with careful monitoring to avoid over-esterification or side reactions .

Esterification Conditions:

ParameterValue/RangeSolventCatalyst
Temperature60°C–80°C (reflux)MethanolH₂SO₄
Reaction Time4–12 hours--
WorkupNeutralization, extractionCH₂Cl₂-

Post-reaction, the crude product is purified via crystallization from chlorinated solvents such as methylene chloride, achieving a purity >98% . The crystalline form is essential for subsequent pharmaceutical applications, as it ensures batch-to-batch consistency .

Crystallization and Purification Techniques

Isolating the pure compound requires advanced crystallization strategies. The amorphous form of the intermediate is dissolved in methylene chloride at 25°C–80°C, followed by forced crystallization via cooling or anti-solvent addition . Spontaneous crystallization is avoided to prevent polymorphic inconsistencies.

Crystallization Data:

PropertyValueMethod
Solubility in CH₂Cl₂150–200 mg/mL25°C
Crystallization Temp0°C–30°CCooling
Yield85%–92%Anti-solvent

This step is pivotal for removing trace impurities, particularly residual diisopropylamine and benzyl ether byproducts .

Alternative Pathway: Reduction of Ester Precursors

An alternative route involves reducing a pre-formed ester derivative. For instance, methyl (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoate is treated with lithium aluminum hydride (LiAlH₄) in THF at 25°C–30°C for 14 hours . Although this method primarily produces a benzylic alcohol intermediate, optimizing stoichiometry allows partial retention of the ester group for downstream applications .

Reduction Parameters:

ParameterValue/RangeSolvent
LiAlH₄ Equivalents1.2–1.5Tetrahydrofuran
Temperature25°C–30°C-
WorkupEthyl acetate/water-

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The Grignard reaction is conducted in continuous flow reactors to minimize exothermic risks, while esterification employs recycled methanol to reduce waste . Regulatory-compliant purification uses silica gel chromatography or activated carbon treatment, achieving residual solvent levels below ICH guidelines .

Scale-Up Data:

MetricLab ScaleIndustrial Scale
Batch Size10–100 g50–100 kg
Cycle Time48–72 hours5–7 days
Purity98%–99%99.5%–99.9%

Analytical Characterization

Post-synthesis, the compound is characterized via HPLC, NMR, and mass spectrometry. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 10H, aromatic), 3.70 (s, 3H, OCH₃), 3.10–2.80 (m, 4H, NCH₂), 1.20–1.00 (m, 12H, CH(CH₃)₂) .

  • MS (ESI): m/z 460.3 [M+H]⁺, correlating with the molecular formula C₃₀H₃₇NO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.